molecular formula C20H16FN5O5S B2593463 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 872597-24-5

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2593463
CAS No.: 872597-24-5
M. Wt: 457.44
InChI Key: WLFVBQUEDQDWHW-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H16FN5O5S and its molecular weight is 457.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels . P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance .

Mode of Action

This compound interacts with its targets by inhibiting their activity . It inhibits VEGFR1, thereby preventing the VEGF-induced migration of HUVEC cells, which is indicative of its anti-angiogenic activity . It also inhibits P-glycoprotein efflux pumps, thereby enhancing the anticancer activity of drugs like doxorubicin in human colorectal carcinoma LS180 cells .

Biochemical Pathways

The inhibition of VEGFR1 by this compound affects the VEGF signaling pathway, which is crucial for angiogenesis . By inhibiting this pathway, the compound prevents the formation of new blood vessels, which is a key process in tumor growth and metastasis . The inhibition of P-glycoprotein efflux pumps affects the drug efflux pathway, enhancing the intracellular concentration of certain anticancer drugs .

Pharmacokinetics

Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of certain drugs by preventing their efflux from cells .

Result of Action

The result of the action of this compound is the inhibition of angiogenesis and enhancement of the anticancer activity of certain drugs . This is evident from the improved IC50 of doxorubicin, the increased activity of caspase-3, and the significant reduction in colony formation ability of LS180 cells after treatment with doxorubicin .

Properties

CAS No.

872597-24-5

Molecular Formula

C20H16FN5O5S

Molecular Weight

457.44

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C20H16FN5O5S/c21-12-4-2-1-3-11(12)18(28)24-16-17(22)25-20(26-19(16)29)32-8-15(27)23-10-5-6-13-14(7-10)31-9-30-13/h1-7H,8-9H2,(H,23,27)(H,24,28)(H3,22,25,26,29)

InChI Key

WLFVBQUEDQDWHW-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N

solubility

not available

Origin of Product

United States

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